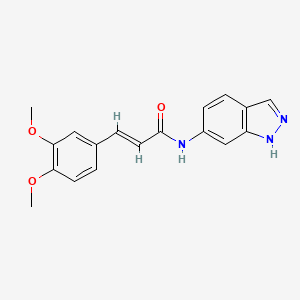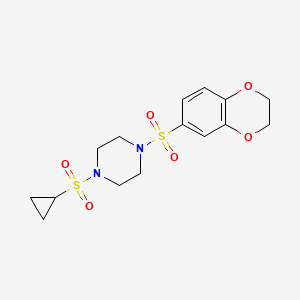![molecular formula C19H18F3N5OS B6587586 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1219905-48-2](/img/structure/B6587586.png)
1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is an intriguing compound that finds its place within the realm of synthetic organic chemistry It comprises a complex structure characterized by the presence of heterocyclic moieties, such as a pyrazole ring, a thiophene group, a pyridine ring, and a piperazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine generally involves multiple steps:
Formation of the Pyrazole Ring: : A condensation reaction between a 3-methylthiophene aldehyde and a hydrazine derivative can produce the 3-(thiophen-2-yl)-1H-pyrazole.
Carbonylation: : The pyrazole intermediate is subjected to carbonylation to introduce the carbonyl group at the 5-position of the pyrazole ring.
Pyridine Attachment: : The 4-position on the piperazine ring is then functionalized with the pyridine group through a nucleophilic substitution reaction, typically using 2-chloro-5-(trifluoromethyl)pyridine under suitable conditions.
Industrial Production Methods
In an industrial setting, these synthetic routes are optimized for scale-up by refining reaction conditions such as temperature, pressure, and solvent systems. Additionally, catalysts may be used to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: : It can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: : Selective reduction reactions can modify functional groups, such as the carbonyl group.
Substitution: : The compound can participate in substitution reactions, especially at positions ortho to heteroatoms on the rings.
Common Reagents and Conditions
Oxidation reactions may utilize reagents like potassium permanganate or hydrogen peroxide, while reduction reactions could involve sodium borohydride. For substitution reactions, reagents like halides and nucleophiles under basic or acidic conditions are common.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but could include variously oxidized or reduced forms of the compound and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biologically, this compound can serve as a lead molecule in drug discovery programs due to its structural features, which may bind to specific biological targets.
Medicine
Medicinally, derivatives of this compound are explored for their potential therapeutic activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound’s unique structural attributes might find applications in the development of new materials or agrochemical agents.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific context of use. For example:
Biological Activity: : It may interact with enzyme active sites or receptor proteins, modulating their activity and affecting cellular pathways.
Coordination Chemistry: : As a ligand, it can coordinate to metal centers, influencing their electronic and geometric properties.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally similar to 1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine include:
1-[1-methyl-3-(phenyl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine: : differing only by having a phenyl group instead of a thiophene ring.
1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-(4-pyridyl)piperazine: : this contains a pyridine ring without the trifluoromethyl group.
Uniqueness
The presence of both the thiophene and trifluoromethyl-substituted pyridine rings in the same molecule makes this compound unique, as these features can collectively influence its chemical reactivity and potential biological activity.
And there you have it—a detailed look at this compound. Hopefully, this sparks some inspiration or provides the insight you needed!
Properties
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5OS/c1-25-15(11-14(24-25)16-3-2-10-29-16)18(28)27-8-6-26(7-9-27)17-5-4-13(12-23-17)19(20,21)22/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKWUMXLNSBAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587503.png)
![1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6587509.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587525.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6587529.png)
![3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B6587542.png)
![N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6587557.png)
![1-[2-(2-chloro-6-fluorophenyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6587559.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea](/img/structure/B6587564.png)

![3-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6587571.png)
![2(3H)-Benzoxazolone, 3-[2-[4-(cyclopropylsulfonyl)-1-piperazinyl]-2-oxoethyl]-](/img/structure/B6587578.png)
![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)

![N-(2-oxo-2-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethyl)-1H-indole-3-carboxamide](/img/structure/B6587598.png)
